molecular formula C15H12Br2ClN3O3 B11557925 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11557925
M. Wt: 477.53 g/mol
InChI Key: CLWYUNHXPIJKAW-CGOBSMCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, chlorine, and hydroxyl groups attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the following steps:

    Bromination and Chlorination: The starting material, a phenylamine derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 2, 6, and 4 positions, respectively.

    Hydrazide Formation: The intermediate product is then reacted with hydrazine to form the acetohydrazide moiety.

    Condensation Reaction: Finally, the compound is subjected to a condensation reaction with 2,4-dihydroxybenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide shares similarities with other halogenated aromatic compounds, such as:
    • 2,6-Dibromo-4-chloroaniline
    • 2,4-Dihydroxybenzaldehyde derivatives

Uniqueness

The uniqueness of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12Br2ClN3O3

Molecular Weight

477.53 g/mol

IUPAC Name

2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2ClN3O3/c16-11-3-9(18)4-12(17)15(11)19-7-14(24)21-20-6-8-1-2-10(22)5-13(8)23/h1-6,19,22-23H,7H2,(H,21,24)/b20-6+

InChI Key

CLWYUNHXPIJKAW-CGOBSMCZSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.